Flupyrsulfuron-methyl

Overview

Description

Flupyrsulfuron-methyl is a useful research compound. Its molecular formula is C15H14F3N5O7S and its molecular weight is 465.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Efficacy and Alternatives

- Herbicide Necessity : Flupyrsulfuron-methyl is evaluated as a necessary herbicide for controlling plant health dangers that other means, including non-chemical methods, cannot contain. While a wide range of alternative herbicide active substances are available, some uses lack sufficient chemical alternatives. Non-chemical methods are often less effective or economically feasible, and a combination of chemical and non-chemical methods is frequently possible (EFSA, 2017).

Impact on Weed Control

- Weed Control Efficiency : Laboratory tests on various weeds show that the efficiency of this compound improves when combined with different adjuvants. The level of phytotoxicity varies among weed species (Heremans et al., 2007).

Environmental Behavior

- Soil Degradation and Sorption : The degradation and sorption of this compound in soil were analyzed. The ability of soils to degrade different pesticides varied, with organic carbon content generally positively influencing degradation. The relationship between soil pH and degradation rates varied based on the mode of degradation for each pesticide (Kah et al., 2007).

Effects on Seed Germination and Viability

- Impact on Chromolaena odorata Seeds : A study showed that foliar application of this compound significantly reduces the germination and viability of Chromolaena odorata seeds at various stages of maturity, influencing the seed bank for weed management (Patané et al., 2009).

Herbicide Resistance

- Resistance in Blackgrass : this compound was part of a study on herbicide-resistant blackgrass, showing varying levels of control effectiveness. Its performance was compared with other herbicides, highlighting the challenges in managing resistant weed species (Desmet et al., 2004).

Agricultural Applications

- Reduced Doses in No-Till Wheat : Research indicates that lower doses of this compound are effective in controlling annual grass weeds in no-till wheat under Mediterranean conditions. This study also emphasizes the importance of application timing (Barros et al., 2007).

Soil Residues

- Residues in Paddy Soils : The dynamics of extractable residues (ERs) and non-extractable residues (NERs) of metsulfuron-methyl in Chinese paddy soils were examined, showing that both ERs and NERs might be present in soil at the time of planting following rice crops, posing a risk of phytotoxic effects (Wang et al., 2008).

Mechanism of Action

Target of Action

Flupyrsulfuron-methyl primarily targets the enzyme Acetolactate Synthase (ALS) , also known as Acetohydroxy Acid Synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids in plants .

Mode of Action

This compound acts as an inhibitor of the ALS enzyme . By binding to this enzyme, it prevents the normal synthesis of certain essential amino acids, leading to a disruption in protein synthesis and plant growth .

Biochemical Pathways

The inhibition of the ALS enzyme by this compound disrupts the biosynthesis of branched-chain amino acids, such as L-Leucine, L-Isoleucine, and L-Valine . This disruption affects various downstream biochemical pathways, leading to a halt in plant growth and eventually plant death .

Result of Action

The result of this compound’s action is the effective control of broad-leaved weeds in cereals . By inhibiting the ALS enzyme and disrupting amino acid synthesis, it prevents the growth of these weeds, thereby protecting the crop .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its degradation is reported to be faster in alkaline soils . .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

. This enzyme is essential for the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine in plants. By inhibiting AHAS, flupyrsulfuron-methyl disrupts the production of these amino acids, leading to the cessation of cell division and growth in susceptible plants . The interaction between this compound and AHAS is characterized by the binding of the herbicide to the enzyme’s active site, preventing the enzyme from catalyzing its normal reactions .

Cellular Effects

This compound affects various types of cells and cellular processes by inhibiting AHAS, which is crucial for amino acid synthesis . This inhibition leads to a halt in cell division and growth, particularly in the meristematic tissues of plants where active cell division occurs . The disruption of amino acid synthesis also impacts cellular metabolism and gene expression, as the cells are unable to produce the necessary proteins for their growth and function . Additionally, this compound can influence cell signaling pathways related to stress responses, as the affected plants attempt to cope with the herbicide-induced inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the AHAS enzyme, thereby inhibiting its activity . This binding prevents the enzyme from catalyzing the conversion of pyruvate to acetolactate, a key step in the biosynthesis of branched-chain amino acids . The inhibition of AHAS leads to the accumulation of pyruvate and a shortage of essential amino acids, ultimately causing the death of the plant . The herbicide’s specificity for AHAS ensures that it targets only the plants’ enzyme, minimizing its effects on non-target organisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The herbicide is relatively stable under standard conditions, but it can degrade under certain environmental factors such as light and temperature . Long-term studies have shown that this compound can persist in soil and water, potentially affecting non-target plants and microorganisms . The degradation products of this compound may also have different levels of toxicity and efficacy, influencing the overall impact of the herbicide over time .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that the herbicide’s impact varies with different dosages . At low doses, this compound has minimal effects on non-target organisms, but at higher doses, it can cause adverse effects such as toxicity and developmental issues . The threshold for these effects varies depending on the species and the specific conditions of the study . It is important to carefully manage the dosage of this compound to minimize its impact on non-target organisms while maintaining its efficacy as a herbicide .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an AHAS inhibitor . The herbicide is metabolized in plants through processes such as hydroxylation, demethylation, and conjugation with glutathione . These metabolic pathways help to detoxify the herbicide and facilitate its excretion from the plant cells . The interaction of this compound with enzymes and cofactors involved in these pathways can affect the overall metabolic flux and the levels of various metabolites in the plant .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The herbicide can enter plant cells via passive diffusion or active transport, depending on its concentration and the specific properties of the cell membrane . Once inside the cell, this compound can bind to transport proteins or be sequestered in specific cellular compartments . The distribution of the herbicide within the plant can influence its overall efficacy and the extent of its impact on target and non-target organisms .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and the chloroplasts, where the AHAS enzyme is located . The herbicide’s activity is influenced by its ability to reach these specific compartments and interact with the target enzyme . Post-translational modifications and targeting signals may also play a role in directing this compound to its site of action within the cell . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and help optimize its use as a herbicide .

Properties

IUPAC Name |

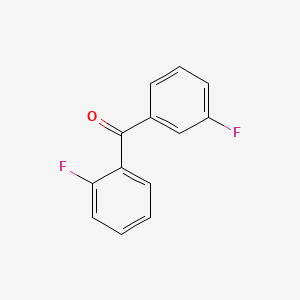

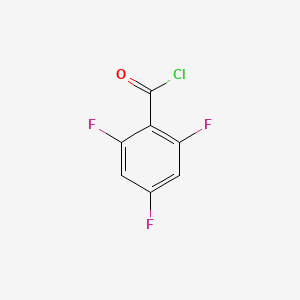

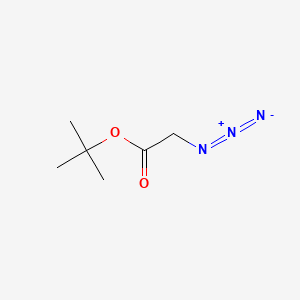

methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N5O7S/c1-28-9-6-10(29-2)21-13(20-9)22-14(25)23-31(26,27)11-7(12(24)30-3)4-5-8(19-11)15(16,17)18/h4-6H,1-3H3,(H2,20,21,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVOKYWXACGVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162796 | |

| Record name | Flupyrsulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144740-53-4 | |

| Record name | Flupyrsulfuron-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144740534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupyrsulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPYRSULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D7IY4M255 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.